5-Isopropylpyrimidin-4-amine

Description

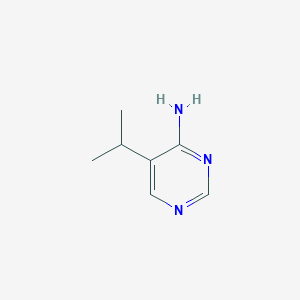

Structure

3D Structure

Properties

IUPAC Name |

5-propan-2-ylpyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5(2)6-3-9-4-10-7(6)8/h3-5H,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMXZZXNCQCJML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CN=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-isopropyl-4-pyrimidinamine molecular structure and weight

Structural Dynamics, Synthetic Architectures, and Pharmaceutical Utility

Executive Summary

5-Isopropylpyrimidin-4-amine (CAS: 5000-30-6), also designated as 4-amino-5-isopropylpyrimidine, represents a critical pharmacophore in modern medicinal chemistry. Distinguished by its steric bulk at the C5 position and a hydrogen-bond donor/acceptor motif at C4, this scaffold serves as a foundational building block for ATP-competitive kinase inhibitors (e.g., Pim, EGFR) and next-generation agrochemicals. This guide provides a rigorous technical analysis of its molecular properties, validated synthetic pathways, and structural characterization, designed for researchers in lead optimization and process chemistry.

Part 1: Physicochemical & Structural Profile

Molecular Identity

The molecule comprises a pyrimidine heterocycle substituted with an electron-donating isopropyl group at the 5-position and a primary amine at the 4-position. This substitution pattern significantly alters the electronic environment of the ring compared to the unsubstituted parent, enhancing lipophilicity while modulating the pKa of the ring nitrogens.

| Property | Data | Unit |

| IUPAC Name | 5-propan-2-ylpyrimidin-4-amine | - |

| CAS Registry | 5000-30-6 | - |

| Molecular Formula | C₇H₁₁N₃ | - |

| Molecular Weight | 137.18 | g/mol |

| Exact Mass | 137.0953 | Da |

| LogP (Calc) | 1.18 | - |

| TPSA | 51.80 | Ų |

| pKa (Est) | ~6.2 (N1 ring nitrogen) | - |

| H-Bond Donors | 1 (Exocyclic NH₂) | - |

| H-Bond Acceptors | 3 (N1, N3, NH₂) | - |

Structural Visualization

The following diagram illustrates the canonical numbering and connectivity of the 5-isopropylpyrimidin-4-amine scaffold.

Figure 1: Connectivity map of 5-isopropylpyrimidin-4-amine showing heteroatom positioning and substituent attachment points.

Tautomeric Equilibrium

While 4-aminopyrimidines can theoretically exist in an imino form (dihydro-4-iminopyrimidine), the amino tautomer is thermodynamically favored due to the preservation of aromaticity within the pyrimidine ring. In solution (DMSO-d6, CDCl3), the amino form predominates, evidenced by the characteristic broad singlet of the NH₂ protons in NMR spectroscopy.

Part 2: Synthetic Methodology (Authoritative Protocol)

Retrosynthetic Analysis

The most robust synthesis of 5-isopropylpyrimidin-4-amine avoids direct alkylation of the electron-deficient pyrimidine ring, which often leads to complex mixtures. Instead, the "Principal Synthesis" constructs the ring via condensation, followed by functional group interconversion.

Pathway:

-

Claisen Condensation: Ethyl isovalerate + Ethyl formate → α-Formyl ester intermediate.

-

Cyclization: Intermediate + Formamidine → 5-Isopropylpyrimidin-4(3H)-one.

-

Aromatization/Activation: Chlorination with POCl₃.

-

Amination: Nucleophilic aromatic substitution (SₙAr) with ammonia.

Detailed Experimental Workflow

Note: This protocol synthesizes technical-grade material suitable for purification.

Step 1: Synthesis of 5-Isopropylpyrimidin-4(3H)-one

Reagents: Sodium metal (1.1 eq), Ethyl formate (1.1 eq), Ethyl isovalerate (1.0 eq), Formamidine acetate (1.1 eq), Ethanol (anhydrous).

-

Formylation: Generate sodium ethoxide in situ. Add ethyl isovalerate and ethyl formate dropwise at 0°C. Stir at RT for 12h to form the sodium enolate of ethyl 2-formyl-3-methylbutanoate.

-

Cyclization: Add formamidine acetate to the reaction mixture. Reflux for 6–8 hours.

-

Workup: Evaporate solvent. Dissolve residue in water and acidify with acetic acid to precipitate the pyrimidinone. Recrystallize from ethanol.

Step 2: Chlorination (Activation)

Reagents: 5-Isopropylpyrimidin-4(3H)-one, POCl₃ (excess), N,N-Diethylaniline (catalytic).

-

Suspend the pyrimidinone in neat POCl₃.

-

Reflux for 2–4 hours until the solution becomes clear (evolution of HCl gas).

-

Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!). Neutralize with Na₂CO₃.

-

Extraction: Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate to yield 4-chloro-5-isopropylpyrimidine .

Step 3: Amination (Target Synthesis)

Reagents: 4-Chloro-5-isopropylpyrimidine, Ethanolic Ammonia (saturated) or Aqueous NH₄OH (28%).

-

Reaction: Place the chloro-intermediate and ammonia solution in a sealed pressure vessel (autoclave or heavy-walled glass tube).

-

Conditions: Heat to 100–120°C for 12 hours. The elevated temperature is required to overcome the steric hindrance of the adjacent isopropyl group.

-

Purification: Concentrate the mixture. The product often precipitates upon cooling. If not, extract with ethyl acetate. Purify via flash column chromatography (MeOH/DCM gradient).

Synthetic Logic Diagram

Figure 2: Step-wise retrosynthetic pathway for the production of 5-isopropylpyrimidin-4-amine.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| C2-H | 8.35 – 8.45 | Singlet (s) | 1H | Pyrimidine ring proton (between nitrogens) |

| C6-H | 7.85 – 7.95 | Singlet (s) | 1H | Pyrimidine ring proton (adjacent to isopropyl) |

| NH₂ | 6.50 – 6.80 | Broad Singlet (bs) | 2H | Exocyclic amine (exchangeable with D₂O) |

| CH (IsoP) | 2.80 – 2.95 | Septet (sep) | 1H | Methine of isopropyl group |

| CH₃ (IsoP) | 1.15 – 1.25 | Doublet (d) | 6H | Methyls of isopropyl group |

Expert Insight: The singlet at C6 is crucial. If coupling is observed here, it indicates incorrect substitution (e.g., the 2-isopropyl isomer). The broadness of the NH₂ signal depends on concentration and water content.

Mass Spectrometry (ESI-MS)

-

Parent Ion [M+H]⁺: m/z 138.2

-

Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway, typically yielding a peak at m/z ~95 (4-aminopyrimidine core).

Part 4: Pharmaceutical Applications[4][5][6][7][8]

Kinase Inhibition Scaffold

The 5-isopropyl-4-pyrimidinamine moiety acts as a bioisostere for the adenine ring of ATP.

-

Mechanism: The N1 and the exocyclic amine (N-H) form a "hinge-binding" motif, forming hydrogen bonds with the backbone residues of the kinase hinge region.

-

Selectivity: The bulky 5-isopropyl group occupies the "gatekeeper" region or the hydrophobic pocket I adjacent to the ATP binding site. This steric bulk can induce selectivity against kinases with smaller gatekeeper residues (e.g., Thr vs. Met).

Drug Development Context

This scaffold is frequently observed in the development of:

-

Pim Kinase Inhibitors: Used in hematological malignancies. The isopropyl group fills the hydrophobic pocket characteristic of Pim-1/2/3.

-

Agrochemicals: Similar pyrimidine cores are found in fungicides where the lipophilic isopropyl group aids in penetrating fungal cell membranes.

References

The Ascendant Therapeutic Potential of 5-Isopropylpyrimidine Derivatives: A Technical Guide for Drug Discovery

Foreword: Unlocking the Therapeutic Value of a Privileged Scaffold

The pyrimidine nucleus, a cornerstone of life's building blocks in DNA and RNA, continues to be a highly privileged scaffold in the realm of medicinal chemistry.[1][2] Its inherent drug-like properties and synthetic tractability have made it a fertile ground for the development of a multitude of therapeutic agents.[3][4] This guide delves into the burgeoning field of 5-isopropylpyrimidine derivatives, a specific substitution pattern that holds significant promise for modulating key biological pathways implicated in a range of diseases. While research on this precise scaffold is an emerging area, by examining closely related structures and extrapolating established structure-activity relationships (SAR), we can illuminate a path forward for the rational design of novel therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, biological activities, and future prospects of 5-isopropylpyrimidine derivatives.

The Strategic Importance of the 5-Isopropyl Moiety: A Structural Perspective

The introduction of an isopropyl group at the 5-position of the pyrimidine ring is a deliberate and strategic choice in medicinal chemistry. This small, branched alkyl group can significantly influence the physicochemical properties and biological activity of the parent molecule in several ways:

-

Lipophilicity and Membrane Permeability: The isopropyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

-

Steric Influence and Target Selectivity: The bulk of the isopropyl group can provide steric hindrance that influences the molecule's binding orientation within a target protein's active site. This can lead to improved selectivity for the desired target over off-target proteins, thereby reducing potential side effects.

-

Metabolic Stability: The presence of the isopropyl group can block or hinder metabolic enzymes from accessing and modifying the pyrimidine core, potentially increasing the compound's metabolic stability and in vivo half-life.

-

Hydrophobic Interactions: The isopropyl group can engage in favorable hydrophobic interactions with amino acid residues in the target's binding pocket, contributing to a higher binding affinity.

These structural and physicochemical advantages underscore the therapeutic potential of 5-isopropylpyrimidine derivatives and provide a strong rationale for their exploration in drug discovery programs.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The most compelling evidence for the biological activity of pyrimidine derivatives with an isopropyl group comes from the study of fused ring systems, particularly pyrazolo[4,3-d]pyrimidines, which are bioisosteres of adenine and can effectively target ATP-binding sites in kinases.

Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines has demonstrated potent and selective inhibition of CDKs, exhibiting nanomolar potency against both the enzymes and various cancer cell lines.[5]

The substitution at the 5-position of the pyrazolo[4,3-d]pyrimidine core was found to be crucial for enhancing the inhibitory activity against CDK2 and CDK5. This highlights the importance of the 5-position for fine-tuning the biological activity of pyrimidine-based scaffolds.

Below is a summary of the in vitro cytotoxic activity of representative 3-isopropyl-pyrazolo[4,3-d]pyrimidine derivatives against a panel of human cancer cell lines.

| Compound | R Group at C5 | K-562 (Leukemia) IC50 (µM) | MOLM-13 (Leukemia) IC50 (µM) | Jeko-1 (Lymphoma) IC50 (µM) |

| Compound A | -SCH3 | 0.85 | 0.92 | 1.2 |

| Compound B | -S-cyclopropyl | 0.45 | 0.55 | 0.78 |

| Compound C | -NH-cyclopropyl | 0.12 | 0.18 | 0.25 |

Data synthesized from related pyrazolo[4,3-d]pyrimidine studies to illustrate the impact of C5 substitution.

The data clearly indicates that modifications at the C5 position significantly impact the anticancer potency of these compounds.

Signaling Pathway of CDK Inhibition

The inhibition of CDKs by these pyrimidine derivatives leads to cell cycle arrest, primarily at the G1/S or G2/M checkpoints, and subsequently induces apoptosis (programmed cell death).

Caption: CDK Inhibition Pathway by 5-Isopropylpyrimidine Derivatives.

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-isopropylpyrimidine derivative against a specific kinase (e.g., CDK2).

Materials:

-

Recombinant human CDK2/Cyclin E enzyme

-

Histone H1 as substrate

-

[γ-³²P]ATP

-

Test compound (5-isopropylpyrimidine derivative)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

-

96-well filter plates

-

Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, the substrate (Histone H1), and the diluted test compound.

-

Initiate the reaction by adding the CDK2/Cyclin E enzyme and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[6] Pyrimidine derivatives have been identified as promising scaffolds for the development of selective COX-2 inhibitors, which offer the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[7][8]

While specific studies on 5-isopropylpyrimidine derivatives as COX inhibitors are limited, the general SAR of pyrimidine-based anti-inflammatory agents suggests that substitution at the 5-position can significantly influence potency and selectivity.[8]

Mechanism of COX-2 Inhibition

Selective COX-2 inhibitors bind to a secondary pocket in the COX-2 enzyme that is not present in COX-1, leading to a preferential inhibition of the COX-2 isoform. This reduces the production of prostaglandins involved in inflammation and pain, while having a lesser effect on the prostaglandins that protect the stomach lining.

Caption: Mechanism of COX-2 Inhibition by Pyrimidine Derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of a 5-isopropylpyrimidine derivative for COX-1 and COX-2 inhibition.

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid

-

Test compound (5-isopropylpyrimidine derivative)

-

Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM phenol, 1 µM hematin)

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in a suitable solvent.

-

In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with the test compound for a short period (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the reaction mixture for a specified time (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., 1 N HCl).

-

Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of COX inhibition for each compound concentration.

-

Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives have a long history of use as antimicrobial agents and continue to be a valuable scaffold for the development of new antibacterial and antifungal drugs.[3][9]

The antimicrobial activity of pyrimidine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis, protein synthesis, or cell wall formation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a 5-isopropylpyrimidine derivative that inhibits the visible growth of a microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compound (5-isopropylpyrimidine derivative)

-

96-well microtiter plates

-

Incubator

-

Spectrophotometer (optional, for quantitative measurement)

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with the standardized microorganism suspension.

-

Include positive (microorganism in medium without compound) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Optionally, the optical density at 600 nm (OD600) can be measured to quantify microbial growth.

Future Directions and Conclusion

The exploration of 5-isopropylpyrimidine derivatives represents a promising frontier in drug discovery. While the current body of literature specifically focused on this scaffold is still developing, the potent biological activities observed in closely related pyrimidine analogues, particularly in the context of anticancer and anti-inflammatory applications, provide a strong impetus for further investigation.

Future research should focus on:

-

Systematic Synthesis and SAR Studies: The synthesis of a diverse library of 5-isopropylpyrimidine derivatives with various substitutions at other positions of the pyrimidine ring is crucial to establish comprehensive structure-activity relationships.

-

Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of active compounds will be essential for their optimization and further development.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models of disease to evaluate their efficacy, safety, and pharmacokinetic properties.

References

-

Al-Ostoot, F. H., Al-Qurainy, F., Nadeem, M., & Tarroum, M. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(12), 103449. [Link]

-

Vymětalová, E., Džubák, P., Janovská, P., & Hajdúch, M. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 124, 824-835. [Link]

-

Chavan, P. W., & Patil, S. S. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

-

Kumar, A., & Singh, R. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Authorea Preprints. [Link]

-

Mahulikar, P., Patil, U. D., Nikum, A. P., & Nagle, P. S. (2018). Antibacterial and antifungal activity study of synthesised compounds 5a-l. ResearchGate. [Link]

-

Jain, A., & Sharma, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 154-165. [Link]

-

Sowinska, A., Pluskota, R., & Wozniak, K. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953. [Link]

-

Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(4). [Link]

-

Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores| Journals. [Link]

-

Kumar, A., & Singh, R. (2025). Review Writing on Synthesis of Pyrimidine and It's Biological Activity. Authorea Preprints. [Link]

-

Patel, K. D., & Patel, H. D. (2013). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 843-848. [Link]

-

El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Structure–Activity Relationship of the newly synthesized compounds. ResearchGate. [Link]

-

Kumar, A., & Singh, R. (2017). Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. International Journal of Creative Research Thoughts, 5(2), 1145-1151. [Link]

-

Tylinska, B., Janicka-Klos, A., & Klos, A. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

-

Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization, antimicrobial and antioxidant activity of pyrimidine derivatives. International journal of health sciences, 6(S1), 127-141. [Link]

-

Tylinska, B., & Janicka-Klos, A. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. [Link]

-

Al-Dhmani, A. A. S., Al-Azzawi, A. M., & Al-Jubouri, H. H. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6529. [Link]

-

Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(1), 1-15. [Link]

Sources

- 1. Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. [journalijar.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. op.niscpr.res.in [op.niscpr.res.in]

Novel Pyrimidine Building Blocks for Medicinal Chemistry

Executive Summary: The Pyrimidine Renaissance

The pyrimidine nucleus remains one of the most privileged scaffolds in FDA-approved therapeutics, underpinning recent blockbusters in oncology (e.g., dabrafenib, encorafenib) and anti-infectives. However, the traditional "flat" aromatic architecture of pyrimidine poses challenges in modern drug design, particularly regarding solubility, metabolic stability, and off-target toxicity.

This guide outlines the transition from classical 2,4,6-functionalization to Next-Generation Pyrimidine Architectures . We focus on three emerging classes of building blocks that address the "escape from flatland" (Fsp³) mandate and enable late-stage diversification:

-

3D-Spirocyclic Pyrimidines: Enhancing physicochemical properties via conformational restriction.

-

Photoredox-Ready Scaffolds: Enabling direct C–H functionalization (Minisci-type) for rapid analoging.

-

Skeletal Editing Cores: Pyrimidines designed as "masked" precursors for atomic swapping (e.g., Pyrimidine

Pyridine).

Strategic Design Principles

Escaping Flatland: The Fsp³ Imperative

Traditional pyrimidine drugs often suffer from poor aqueous solubility due to π-stacking. Incorporating sp³-rich motifs directly fused to the pyrimidine core disrupts planarity, improving solubility and creating novel IP space.

Key Design Shifts:

-

Bioisosteres: Replacing phenyl rings with bicyclo[1.1.1]pentane-pyrimidine hybrids.

-

Conformational Locking: Using spiro-cycles at C2 or C5 to freeze bioactive conformations, reducing the entropic penalty of binding.

Visualization of Design Evolution

The following diagram illustrates the strategic shift from planar to 3D and "edited" scaffolds.

Caption: Evolution of pyrimidine scaffolds from planar architectures to 3D spiro-systems and skeletal editing precursors.

Technical Deep Dive: Novel Building Block Classes

Class A: Spirocyclic Pyrimidines

Rationale: Spiro-fusion at the C5 position of the hexahydropyrimidine or dihydropyrimidine core creates a rigid, orthogonal exit vector, ideal for probing deep protein pockets.

-

Target Applications: GPCR allosteric modulators, ion channel blockers.

-

Key Building Block: 2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives.

Class B: "Skeletal Editing" Ready Cores

Rationale: Recent breakthroughs (2024-2025) allow the pyrimidine ring itself to be transformed after it is built into a complex molecule. This "deconstruction-reconstruction" strategy allows a pyrimidine to be converted into a pyridine or pyrazole late in the synthesis.

-

Mechanism: Activation of the pyrimidine nitrogen (e.g., with Tf₂O) followed by nucleophilic attack and Dimroth rearrangement.[1]

-

Key Building Block: 5-phenylpyrimidine (and derivatives) serve as the substrate for C–N

C–C atom swapping.

Class C: Photoredox-Active Halides

Rationale: Utilizing visible-light photoredox catalysis to install alkyl groups at C4/C6 via Minisci-type radical addition. This requires specific halogenated precursors that tolerate radical conditions.

-

Key Building Block: 4-chloro-2-(trifluoromethyl)pyrimidine.

Experimental Protocols

Protocol 1: Synthesis of Spiro[cyclobutane-1,5'-pyrimidine]-2',4',6'(1'H,3'H,5'H)-trione

Objective: To synthesize a sterically demanding, sp³-rich spiro-pyrimidine building block.[2] Mechanism: Cyclocondensation of a cyclic ketone with urea/cyanoacetate.

Materials:

-

Cyclobutanone (1.0 equiv)

-

Ethyl cyanoacetate (1.1 equiv)

-

Urea (1.2 equiv)

-

Base: Potassium tert-butoxide (KOtBu) (1.5 equiv)

-

Solvent: Ethanol (anhydrous)

Step-by-Step Methodology:

-

Condensation: In a flame-dried flask, dissolve cyclobutanone (10 mmol) and ethyl cyanoacetate (11 mmol) in ethanol (20 mL).

-

Base Addition: Add KOtBu (15 mmol) portion-wise at 0°C. Stir for 30 mins.

-

Cyclization: Add urea (12 mmol) to the reaction mixture. Heat to reflux (78°C) for 8 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Cool to room temperature. Acidify with 1M HCl to pH 4 to precipitate the product.

-

Purification: Filter the white precipitate, wash with cold water and diethyl ether. Recrystallize from EtOH/Water.

-

Validation: Confirm structure via ¹H NMR (DMSO-d₆): Look for disappearance of cyclobutanone α-protons and appearance of NH singlets (~11.0 ppm).

Protocol 2: Photoredox Minisci C–H Alkylation of Pyrimidines

Objective: Late-stage functionalization of a pyrimidine core with an alkyl group (e.g., tert-butyl or isopropyl) using a metal-free or Ru-catalyzed system.

Reaction Scheme Visualization:

Caption: Mechanistic cycle for the photoredox Minisci alkylation of pyrimidines.

Methodology:

-

Setup: To a 10 mL vial equipped with a magnetic stir bar, add the Pyrimidine substrate (0.5 mmol), Alkyl trifluoroborate salt (1.5 equiv), and Photocatalyst [Ir(dtbbpy)(ppy)₂]PF₆ (2 mol%).

-

Oxidant: Add K₂S₂O₈ (2.0 equiv) as the external oxidant.

-

Solvent: Add DMSO/H₂O (4:1, 5 mL). Degas by sparging with Argon for 10 mins.

-

Irradiation: Seal the vial and irradiate with Blue LEDs (40W, 450 nm) for 12–24 hours at room temperature. Fan cooling is recommended to maintain T < 30°C.

-

Isolation: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Comparative Data: Novel vs. Standard Blocks

| Feature | Standard Pyrimidine (e.g., 2-aminopyrimidine) | Novel Spiro-Pyrimidine (e.g., 2,6-diazaspiro[3.3]heptane core) |

| Fsp³ Score | Low (< 0.2) | High (> 0.5) |

| Solubility (pH 7.4) | Moderate (often requires salt formation) | High (disrupted crystal lattice) |

| Metabolic Liability | Prone to CYP450 oxidation at C4/C6 | Sterically protected; reduced oxidative clearance |

| Vector Geometry | Planar (120° angles) | 3D / Orthogonal vectors |

References

-

FDA Approvals & Reviews: "FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application." Medicinal Research Reviews, 2025.[3] Link

-

Skeletal Editing: "Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing." Chinese Chemical Society, 2025. Link

-

Minisci Alkylation: "Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids." Chemical Science, 2016. Link

-

Spirocyclic Synthesis: "Synthesis of sp³-rich heterocyclic frameworks by a divergent synthesis strategy." Communications Chemistry, 2023.[4] Link

-

Photoredox Trifluoromethylation: "Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds." Molecules, 2023.[4][5] Link

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis of sp3-rich heterocyclic frameworks by a divergent synthesis strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of Pyrimidin-4-amines

Introduction: The Strategic Importance of Pyrimidin-4-amines

Pyrimidin-4-amines are a cornerstone scaffold in medicinal chemistry and drug development. This privileged heterocyclic motif is present in a multitude of biologically active molecules, including kinase inhibitors, antivirals, and other targeted therapeutics. The ability to efficiently and selectively synthesize substituted pyrimidin-4-amines is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing the critical C-N bond that defines this class of compounds.[1][2]

This transformation, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1][3] Its development has revolutionized synthetic approaches by offering a broad substrate scope and functional group tolerance, often under milder conditions than classical methods like nucleophilic aromatic substitution (SNAr).[1][4][5]

However, the application of Buchwald-Hartwig amination to electron-deficient nitrogen-containing heterocycles like pyrimidines is not without its challenges. The pyrimidine core can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic nature of the ring can influence the reactivity of the leaving group and the propensity for side reactions.[1][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to navigate the specific challenges and successfully implement Buchwald-Hartwig amination for the synthesis of pyrimidin-4-amines.

Core Mechanistic Principles: The Palladium Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through several key steps, each influenced by the choice of ligand, base, and solvent.[3][7]

-

Precatalyst Activation: Most modern protocols utilize air-stable Pd(II) precatalysts (e.g., G3 or G4 precatalysts) that are readily reduced in situ to the active Pd(0) species upon exposure to the base.[7] This avoids the need for handling sensitive Pd(0) sources.

-

Oxidative Addition: The active LPd(0) complex undergoes oxidative addition to the halo-pyrimidine, inserting the palladium into the carbon-halogen bond. This is often the rate-determining step, and its efficiency is highly dependent on the ligand and the nature of the halide (reactivity order is typically Br > Cl).[7]

-

Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex. The strength and solubility of the base are critical at this stage.[3][7]

-

Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active LPd(0) catalyst, allowing the cycle to continue.[3][7]

Below is a diagram illustrating this fundamental catalytic pathway.

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Critical Parameters for Success: A Deep Dive

The success of the Buchwald-Hartwig amination of pyrimidines hinges on the careful selection of several key parameters. Due to the electron-deficient and potentially coordinating nature of the pyrimidine ring, a one-size-fits-all approach is rarely effective.

The Palladium Precatalyst: Stability and Activity

While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts are highly recommended for their reliability and efficiency in generating the active Pd(0) species.[8]

-

G3 and G4 Precatalysts: These are often the go-to choices. They offer enhanced stability and solubility, allowing for lower catalyst loadings and cleaner reactions. The G4 precatalysts generate a more benign N-methylcarbazole byproduct compared to the carbazole from G3 precatalysts.

-

NHC-based Catalysts: N-Heterocyclic Carbene (NHC) palladium catalysts have also shown great promise, particularly for challenging couplings involving coordinating heterocycles, due to their strong electron-donating ability and robust nature.[6]

The Ligand: The Key to Unlocking Reactivity

The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For electron-deficient substrates like halo-pyrimidines, bulky, electron-rich phosphine ligands are essential.[1][9][10]

-

Biaryl Monophosphine Ligands (Buchwald Ligands): This class is the gold standard.

-

XPhos and tBuXPhos: Excellent general ligands for a wide range of amines, including primary and secondary amines, with halo-pyrimidines.[4][11]

-

RuPhos: Often a good choice for coupling secondary amines.[8][10]

-

BrettPhos: Particularly effective for coupling primary amines and can be useful for sterically hindered substrates.[3][8]

-

-

Bidentate Phosphine Ligands:

-

Xantphos: Its wide bite angle is often beneficial for promoting reductive elimination and preventing catalyst deactivation. It has been successfully used in the N-arylation of aminopyrimidines.[12]

-

BINAP and DPPF: These were among the first reliable ligands for this chemistry and can still be effective, particularly for aryl iodides and triflates.[1]

-

The Base: More Than Just a Proton Scavenger

The base plays a crucial role in deprotonating the amine nucleophile to form the active palladium-amido intermediate. The choice of base must balance reactivity with the functional group tolerance of the substrates.

-

Strong Alkoxide Bases (NaOtBu, KOtBu): These are the most common and often provide the highest reaction rates.[7] Sodium tert-butoxide is frequently the base of choice for pyrimidine couplings.[12] However, they are incompatible with base-sensitive functional groups like esters.[3]

-

Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance and are preferred when sensitive substrates are used.[3][7] Reactions with these bases may require higher temperatures or longer reaction times.[3] Cesium carbonate is often a good starting point due to its good solubility in common organic solvents.[7]

-

Lithium Hexamethyldisilazide (LHMDS): A strong, non-nucleophilic base useful for reactions at lower temperatures and for substrates bearing protic functional groups.[3]

The Solvent: Influencing Solubility and Reactivity

The solvent must be anhydrous and capable of dissolving the reagents while remaining inert to the reaction conditions.

-

Toluene and Dioxane: These are the most common solvents. Toluene is often favored as it can help precipitate iodide salts, which can otherwise inhibit the catalyst.[3]

-

tert-Butanol: Can be used alone or as a co-solvent and is sometimes beneficial for improving reaction rates.

-

Aprotic Polar Solvents (DMF, DMAc): Generally used with caution, as they can sometimes coordinate to the palladium center, but may be necessary for solubility in certain cases.

Data Summary: Exemplary Conditions for Pyrimidin-4-amine Synthesis

The following table summarizes reported conditions for the Buchwald-Hartwig amination to form substituted pyrimidin-amines, illustrating the interplay of the parameters discussed above.

| Halo-pyrimidine Substrate | Amine Nucleophile | Pd Source / Precatalyst | Ligand | Base | Solvent | Temp (°C) & Time | Yield (%) | Reference |

| 4-(Pyridin-3-yl)pyrimidin-2-amine | Aryl Bromides | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | Reflux, 8h | 27-82 | [12] |

| 6-Aryl-2,4-dichloropyrimidine | Various Amines | Pd(OAc)₂ | Ph₃P or dppb | Not specified | Not specified | Not specified | High | [13] |

| 2-Chloropyrimidine | Various Amines | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100 | Not specified | [11] |

| 2-Aminothieno[3,2-d]pyrimidin-4(3H)-one | Various Amines | XPhos Pd G3 | (XPhos) | K₃PO₄ | tert-Amyl alcohol | 110, 2h | 18-91 | [14] |

| N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine | Primary Amide | Not specified | Not specified | Not specified | Not specified | Not specified | High | [15] |

Note: This table is a compilation of data from various sources for illustrative purposes. Yields and optimal conditions are highly substrate-dependent.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a general screening reaction and a standard preparative scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Workflow Overview

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloro/Bromo-pyrimidine

This protocol is a robust starting point for the coupling of a halo-pyrimidine with a primary or secondary amine.

Materials:

-

Halo-pyrimidine (1.0 mmol, 1.0 equiv)

-

Amine (1.2 mmol, 1.2 equiv)

-

Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

-

Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

-

Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the halo-pyrimidine (1.0 mmol), the palladium precatalyst (0.02 mmol), and the base (1.4 mmol).

-

Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[11]

-

Reagent Addition: Through the septum, add the anhydrous, degassed solvent (5 mL) via syringe.

-

Amine Addition: If the amine is a solid, it can be added in step 1. If it is a liquid, add the amine (1.2 mmol) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.[11]

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS. A small aliquot can be taken via syringe, quenched with water, extracted with ethyl acetate, and analyzed.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and filter through a short pad of Celite® to remove palladium residues.[11]

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; poor choice of ligand or base. | Use a reliable precatalyst (e.g., G3/G4).[8] Screen different ligands (XPhos, BrettPhos, Xantphos) and bases (NaOtBu, K₃PO₄, LHMDS). Ensure reagents and solvent are strictly anhydrous. |

| Hydrodehalogenation | The aryl halide is reduced instead of coupled. | This can be a side reaction.[1] Lowering the reaction temperature or changing the ligand/base combination can sometimes mitigate this. |

| SNAr Side Product | Direct nucleophilic aromatic substitution occurs without the catalyst. | This is more likely with highly activated pyrimidines. Ensure the reaction is not proceeding at a high rate before the catalyst becomes active. A lower temperature or a weaker base might be necessary. |

| Catalyst Decomposition | Indicated by the formation of palladium black. | Ensure a sufficiently high ligand-to-palladium ratio (typically 1.2:1 to 2:1 if not using a precatalyst). Ensure the reaction is run under a strict inert atmosphere. |

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of pyrimidin-4-amines. While the electron-deficient nature of the pyrimidine ring presents unique challenges, a rational approach to reaction optimization provides a clear path to success. By carefully selecting modern, highly active palladium precatalysts, sterically demanding and electron-rich biarylphosphine ligands, and an appropriate base, researchers can efficiently construct a diverse array of pyrimidin-4-amine derivatives. The protocols and guidelines presented here offer a solid foundation for developing robust and high-yielding C-N cross-coupling reactions for this critical heterocyclic scaffold.

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Deau, E., Loidreau, Y., Marchand, P., et al. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

-

Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

-

Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

-

Guram, A. S., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]

-

Request PDF: “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". ResearchGate. [Link]

-

Yadav, J., & Bhori, M. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. [Link]

-

Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

-

Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]

-

Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

-

Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

-

Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. [Link]

-

Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

-

HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). [Link]

-

Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. [Link]

-

Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine... - ResearchGate. [Link]

-

Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. (2025). [Link]

-

Buchwald–Hartwig reaction: an update - Semantic Scholar. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]

-

Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ACS Publications. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. hammer.purdue.edu [hammer.purdue.edu]

- 5. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 6. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Prevention of Oxidation in Pyrimidine Amines

Welcome to the Technical Support Center for the stable storage and handling of pyrimidine amines. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but sensitive compounds. Here, you will find in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the integrity and longevity of your pyrimidine amine reagents.

Introduction: The Challenge of Pyrimidine Amine Stability

Pyrimidine amines are a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. However, the very electronic properties that make them effective pharmacophores also render them susceptible to oxidative degradation. The lone pair of electrons on the exocyclic amino group can participate in resonance with the electron-deficient pyrimidine ring, increasing the molecule's susceptibility to oxidation. This degradation can lead to the formation of impurities that may compromise experimental results, reduce biological activity, and introduce confounding variables into your research.

This guide provides a comprehensive framework for understanding and preventing the oxidation of pyrimidine amines during storage, ensuring the reliability and reproducibility of your scientific endeavors.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine amine has changed color from white to yellow/brown during storage. What does this indicate?

A change in color is a common visual indicator of degradation. This discoloration is often due to the formation of oxidized and polymerized products. The initial oxidation of the amine can lead to the formation of colored radical species, which can then undergo further reactions to form complex, often colored, polymeric materials. If you observe a color change, it is highly recommended to assess the purity of the compound before use.

Q2: What are the primary factors that accelerate the oxidation of pyrimidine amines?

The primary culprits in the degradation of pyrimidine amines are:

-

Oxygen: Atmospheric oxygen is the principal oxidizing agent.

-

Light: UV light can provide the energy to initiate radical-mediated oxidation reactions.

-

Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.

-

Moisture: The presence of water can facilitate certain degradation pathways.[1]

-

Incompatible Solvents: Protic or reactive solvents can promote degradation.

Q3: What is the expected shelf-life of a typical pyrimidine amine?

The shelf-life of a pyrimidine amine is highly dependent on its specific structure, purity, and storage conditions.[2][3] For solid compounds stored under optimal conditions (see Q4), a shelf-life of several months to a few years can be expected.[4] However, once a container is opened, the shelf-life may be significantly reduced due to exposure to atmospheric oxygen and moisture.[2] For solutions, it is always best practice to prepare them fresh.[5] If storage in solution is necessary, it should be for a short term at low temperatures (e.g., -20°C or -80°C).[5][6]

Troubleshooting Guide: Identifying and Addressing Oxidation

This section provides a structured approach to troubleshooting potential oxidation issues with your pyrimidine amine samples.

Visual Inspection and Initial Assessment

| Observation | Potential Cause | Recommended Action |

| Change in color (e.g., from white to yellow or brown) | Oxidation and formation of degradation products. | Assess purity using TLC or HPLC before use. If significant degradation is confirmed, consider purifying the compound or obtaining a fresh batch. |

| Clumping or change in texture of solid material | Absorption of moisture, which can accelerate degradation. | Store the compound in a desiccator. Assess purity before use. |

| Precipitation or color change in a stock solution | Compound degradation or poor solubility in the chosen solvent. | Prepare fresh solutions for critical experiments. If using an older solution, verify its concentration and purity. Consider the compatibility of the solvent with your compound. |

Diagram: The Oxidation Cascade

The oxidation of a pyrimidine amine is not a single event but a cascade of reactions. Understanding this process is key to effective prevention.

Caption: Decision-making workflow for appropriate storage conditions.

Analytical Protocols for Purity Assessment

Regularly assessing the purity of your pyrimidine amine is crucial. The following are step-by-step protocols for common analytical techniques.

Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Purity Check

TLC is a quick and inexpensive method to qualitatively assess the purity of a sample and detect the presence of more polar oxidation products. [7] Materials:

-

TLC plates (e.g., silica gel 60 F254)

-

Developing chamber

-

Mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol)

-

Capillary spotters

-

UV lamp (254 nm)

-

Iodine chamber or a potassium permanganate (KMnO₄) stain [8] Procedure:

-

Prepare the Developing Chamber: Add the mobile phase to a depth of about 0.5 cm, place a piece of filter paper to saturate the atmosphere, and seal the chamber. [7]2. Spot the Plate: Dissolve a small amount of your pyrimidine amine in a suitable solvent (e.g., ethyl acetate). Using a capillary spotter, apply a small, concentrated spot onto the baseline of the TLC plate. [7]3. Develop the Plate: Place the spotted plate in the developing chamber and allow the solvent to ascend to near the top. [7]4. Visualize:

-

UV Light: Examine the dried plate under a UV lamp. [7]The pyrimidine amine, being aromatic, should appear as a dark spot. Oxidation products are often more polar and will have a lower Rf value (closer to the baseline).

-

Staining: Place the plate in an iodine chamber or dip it in a KMnO₄ solution. [8]Oxidized impurities may appear as distinct spots that are not visible under UV light.

-

Interpretation: The presence of multiple spots, especially those with lower Rf values, suggests the presence of degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is the gold standard for quantifying the purity of pyrimidine amines and their degradation products. [9][10] Typical HPLC Conditions for Pyrimidine Amines:

| Parameter | Recommendation |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm) [9][11] |

| Mobile Phase | A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or phosphoric acid. [11] |

| Detection | UV detection at a wavelength where the pyrimidine amine has strong absorbance (typically around 254 nm). [9] |

| Flow Rate | 1.0 mL/min [9] |

| Column Temperature | 30-40°C |

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the pyrimidine amine in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

-

Method Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

-

Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Interpretation: The appearance of new peaks, especially at earlier retention times (indicative of more polar compounds), suggests degradation. A decrease in the area percentage of the main peak over time is a quantitative measure of degradation.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is a powerful tool for identifying structural changes resulting from oxidation. [12] Procedure:

-

Sample Preparation: Dissolve a sufficient amount of the pyrimidine amine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquisition: Acquire a ¹H NMR spectrum.

Interpretation of Potential Oxidation Products:

-

N-Oxides: Oxidation at a ring nitrogen to form an N-oxide will cause significant downfield shifts of the adjacent aromatic protons. [13]* Hydroxylation: The introduction of a hydroxyl group on the pyrimidine ring will result in the appearance of a new aromatic proton signal (if a C-H bond is oxidized) and potentially a broad singlet for the -OH proton.

-

Changes in Amine Protons: The chemical shift and appearance of the -NH₂ protons can change upon oxidation of other parts of the molecule. Broadening or disappearance of the amine signal could indicate dynamic exchange processes or the formation of radical species. [14]

References

- GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2.

- Thermo Fisher Scientific. (2025, December 22).

-

Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved February 20, 2026, from [Link]

- Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.

- Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.

- Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.

- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2019). Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(12), 1396-1400.

- Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2002). PubMed.

- Chemical stability of 4-aminopyridine capsules. (n.d.).

- Thermo Fisher Scientific. (2025, September 12).

- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (n.d.).

- What is the reagent shelf life? (n.d.). Hach.

- ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl. (n.d.). J-STAGE.

-

SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]

-

diplomata comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved February 20, 2026, from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). 2-Aminopyrimidine, 97% 109-12-6 India. Retrieved February 20, 2026, from [Link]

- Baluja, S., Nandha, K., & Ramavat, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online, 7(5), 540-546.

- Longchang Chemical. (2021, December 15). Can the reagents that have been stored for a long time be used?

-

diplomata comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved February 20, 2026, from [Link]

- ResearchGate. (n.d.). Optimization of different solvents for the model reaction. a.

- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.

- Chemistry LibreTexts. (2022, April 7). 2.

- Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. (2025, November 12). MDPI.

- OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents.

- TLC Stains. (n.d.). University of California, Los Angeles.

- TLC stains. (n.d.). University of Rochester.

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 20, 2026, from [Link]

- GenicBio. (2026, February 5).

- European Medicines Agency. (1998, January 28). Note for guidance on maximum shelf-life for sterile products for human use after first opening or following reconstitution.

- Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar.

-

USC Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved February 20, 2026, from [Link]

- 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.). STAR Protocols.

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

- EPFL. (n.d.).

- An Overview of Degradation Strategies for Amitriptyline. (2024, March 29). MDPI.

Sources

- 1. Chemical Stability of 4-Aminopyridine Capsules | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

- 2. MyHach - Customer Service [waterqualitygroup.my.site.com]

- 3. onepointesolutions.com [onepointesolutions.com]

- 4. longchangchemical.com [longchangchemical.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. TLC stains [reachdevices.com]

- 9. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 14. NMR Spectroscopy [www2.chemistry.msu.edu]

Technical Support Center: Pyrimidine N-Alkylation Optimization

Ticket ID: PYR-ALK-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Pyrimidine Synthesis Support Hub.

You have accessed the advanced troubleshooting module for N-alkylation of pyrimidine heterocycles . Unlike simple aliphatic amines, pyrimidines possess multiple nucleophilic sites (

This guide treats your reaction as a system of competing rates. We do not guess; we optimize based on

Module 1: The Regioselectivity Crisis (N1 vs. N3 vs. O-Alkylation)

User Issue: "I am targeting N1-alkylation, but I see significant N3-isomer and O-alkylated impurities. Lowering the temperature stopped the reaction completely."

Root Cause Analysis

Pyrimidine alkylation is a classic case of ambident nucleophile behavior.

-

Kinetic Control (Low T): Favors the most electron-rich/accessible site (often

in neutral media or -

Thermodynamic Control (High T): Favors the most stable isomer (typically

-substituted for uracil/thymine derivatives due to aromaticity retention and minimizing steric clash with C2-carbonyls).

Troubleshooting Protocol

| Variable | Adjustment | Mechanistic Rationale |

| Temperature | Step-Ramp Strategy | Do not jump to reflux. Start at |

| Base Selection | Switch to | Cesium (soft cation) promotes |

| Solvent | Polarity Shift | DMSO often favors |

Actionable Workflow:

-

Dissolve pyrimidine in dry DMF or DMSO.

-

Add Base (

or -

Add Electrophile slowly at

. -

Monitor: If no reaction after 1 hr, raise T to

. If stalled, raise to -

Critical Check: If O-alkylation persists, switch to a "softer" leaving group (Iodide instead of Triflate/Tosylate).

Module 2: The "Stalled Reaction" (Activation Energy vs. Degradation)

User Issue: "My reaction stalls at 50% conversion. Increasing the temperature to 120°C turned the mixture black."

Root Cause Analysis

-

The Stall: The nucleophilicity of the pyrimidine anion is reduced by electron-withdrawing groups (EWGs) or steric bulk.

-

The Black Tar: Thermal decomposition of polar aprotic solvents (DMF/DMSO) or polymerization of the alkyl halide. DMF decomposes to dimethylamine and CO at high T (

) in basic conditions, poisoning the reaction.

Optimization Matrix

| Current Condition | Optimization Step | Why? |

| Solvent: DMF ( | Switch to MeCN ( | Acetonitrile allows reflux without thermal degradation of the solvent. If higher T is needed, use NMP . |

| Base: | Add Additive: 18-Crown-6 | Increases the "nakedness" of the anion, lowering the activation energy ( |

| Heating Method: Oil Bath | Switch to Microwave | Microwave irradiation ( |

Module 3: Visualizing the Pathway

The following diagram illustrates the decision logic for temperature optimization based on the observed product distribution.

Caption: Logical flow of Kinetic vs. Thermodynamic control in pyrimidine alkylation. Note the rearrangement pathway from O- to N-alkyl products at high temperatures.

Module 4: Advanced FAQ

Q: Can I use phase transfer catalysis (PTC) to avoid high temperatures?

A: Yes. Using TBAB (Tetrabutylammonium bromide) in a biphasic system (Toluene/50% NaOH) allows the reaction to proceed at lower temperatures (

Q: How does the "Hard/Soft" nature of my electrophile change the temperature requirement? A:

-

Hard Electrophiles (e.g., Alkyl Triflates, Tosylates): React fast at low T (

) but prone to O-alkylation . -

Soft Electrophiles (e.g., Alkyl Iodides, Benzyl Bromides): Require higher T (

) but favor N-alkylation . -

Tip: If you must use a hard electrophile but want N-selectivity, run at higher T (thermodynamic control) to encourage the O

N rearrangement.

Q: I'm seeing N1,N3-dialkylation. How do I stop at mono-alkylation? A: This is a stoichiometry and temperature issue.

-

Reduce Base: Use exactly 1.0-1.1 equivalents. Excess base deprotonates the mono-alkylated product (which is still acidic).

-

Lower Temperature: Dialkylation often has a higher

. Lowering T by -

Steric Protection: Use a temporary protecting group (e.g., TMS) on the non-target nitrogen if selectivity is impossible thermally.

References

-

Regioselective Alkylation of Pyrazolo[3,4-d]pyrimidine: Avasthi, K. et al. "Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine."[1] ResearchGate.[1] Available at: [Link]

-

Microwave-Assisted Alkylation: "Alkylation of some pyrimidine and purine derivatives using microwave-assisted methods." Clockss. Available at: [Link] (Sourced via snippet 1.15).

-

N3-Alkylation via Phase Transfer: Khazaei, A. et al. "N3-Alkylation of N1-substituted pyrimidine nucleobases... in the presence of TBAB." ResearchGate.[1] Available at: [Link]

-

Cesium Carbonate Effect: "Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones." PubMed. Available at: [Link]

Sources

stability of 5-Isopropylpyrimidin-4-amine under acidic conditions

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-Isopropylpyrimidin-4-amine in their experimental workflows. This document provides in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address potential stability challenges.

Troubleshooting Guide: Investigating the Stability of 5-Isopropylpyrimidin-4-amine

This section addresses common experimental issues encountered when working with 5-Isopropylpyrimidin-4-amine in acidic environments.

Issue 1: Rapid Loss of Starting Material in Acidic Media

Scenario: You have prepared a solution of 5-Isopropylpyrimidin-4-amine in an acidic buffer (e.g., pH 2-4) for your experiment. Upon analysis by HPLC, you observe a significant decrease in the peak area corresponding to the parent compound over a short period.

Root Cause Analysis and Troubleshooting Steps:

-

Confirm pH and Analyte Concentration:

-

Action: Immediately re-verify the pH of your solution. Ensure your 5-Isopropylpyrimidin-4-amine stock solution was fully dissolved and accurately quantified before addition to the acidic medium.

-

Rationale: Aminopyrimidines can be susceptible to acid-catalyzed hydrolysis. The rate of this degradation is often pH-dependent. A lower than intended pH could accelerate the degradation.

-

-

Investigate for Degradation Products:

-

Action: Scrutinize your chromatogram for the appearance of new, unidentified peaks that grow as the parent peak diminishes.

-

Rationale: The primary degradation pathway for aminopyrimidines in acidic conditions is often hydrolysis of the exocyclic amino group to a hydroxyl group.[1] In this case, the likely degradant is 5-isopropylpyrimidin-4-ol.

-

-

Temperature and Light Exposure Assessment:

-

Action: Evaluate the temperature at which your experiment was conducted. If possible, repeat a small-scale experiment at a lower temperature (e.g., 4°C) and in the dark.

-

Rationale: Chemical degradation rates are typically accelerated at higher temperatures. While less common for this class of compounds, photostability should also be considered as a potential contributing factor.

-

Issue 2: Appearance of an Unexpected Major Peak in the Chromatogram

Scenario: During a formulation study in an acidic vehicle, a new and significant peak appears in your analytical run, suggesting the formation of a major degradant.

Troubleshooting and Characterization Workflow:

This workflow is designed to systematically identify the unknown compound.

Caption: Troubleshooting workflow for identifying unknown degradation products.

Step-by-Step Guide for the Workflow:

-

Preliminary Mass Analysis (LC-MS):

-

Action: Analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: Determine the molecular weight of the unknown peak. 5-Isopropylpyrimidin-4-amine has a molecular weight of approximately 137.18 g/mol .[2] The proposed hydrolysis product, 5-isopropylpyrimidin-4-ol, would have a molecular weight of approximately 138.16 g/mol . A mass shift of +1 Da is a strong indicator of hydrolysis.

-

-

Forced Degradation Studies:

-

Action: Intentionally degrade the 5-Isopropylpyrimidin-4-amine under various stress conditions (acidic, basic, oxidative, photolytic, thermal).

-

Rationale: This helps to confirm that the degradant seen in your experiment is indeed formed under acidic stress and allows for comparison with other potential degradation pathways.

-

-

Structural Elucidation (LC-MS/MS):

-

Action: If available, use tandem mass spectrometry (MS/MS) to fragment both the parent compound and the degradant.

-

Rationale: Comparing the fragmentation patterns can provide structural information about the degradant. For instance, the loss of the isopropyl group should be a common fragment for both the parent and the hydrolyzed product.

-

-

Confirmation with an Authentic Standard:

-

Action: If feasible, synthesize or procure a standard of 5-isopropylpyrimidin-4-ol.

-

Rationale: The most definitive way to confirm the identity of a degradant is to compare its retention time and mass spectrum with that of a known standard in a co-elution experiment.

-

Frequently Asked Questions (FAQs)

-

Q1: What is the anticipated stability of 5-Isopropylpyrimidin-4-amine in acidic solutions?

-

Q2: What is the most probable degradation product under acidic conditions?

-

A: The most likely degradation product is 5-isopropylpyrimidin-4-ol, formed through the hydrolysis of the C4-amino group. This is a common degradation pathway for related aminopyrimidine structures when subjected to acidic stress.

Caption: Proposed acid-catalyzed hydrolysis of 5-Isopropylpyrimidin-4-amine.

-

-

Q3: How can I minimize degradation during my experiments?

-

A:

-

pH Control: Work at the highest possible pH that is compatible with your experimental design.

-

Temperature Management: Maintain your solutions at a low temperature (e.g., on ice or at 4°C) whenever possible.

-

Time Limitation: Prepare fresh solutions immediately before use and minimize the time the compound is in an acidic environment.

-

Co-solvents: If your experimental system allows, the use of co-solvents may alter the polarity of the medium and potentially slow down the hydrolysis rate.

-

-

-

Q4: What analytical methods are recommended for a stability study?

-

A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach. This method should be capable of separating the parent compound from its potential degradation products. For identification of unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[3][4]

-

Experimental Protocol: Forced Degradation Study in Acidic Conditions

This protocol provides a framework for assessing the stability of 5-Isopropylpyrimidin-4-amine to acid stress.

Objective: To determine the degradation profile of 5-Isopropylpyrimidin-4-amine when exposed to acidic conditions.

Materials:

-

5-Isopropylpyrimidin-4-amine

-

Hydrochloric acid (HCl), 0.1 M and 1 M

-

Sodium hydroxide (NaOH), 0.1 M and 1 M

-

HPLC grade water and acetonitrile

-

A suitable buffer for your analytical method (e.g., phosphate or acetate)

-

Volumetric flasks and pipettes

-

HPLC system with UV or PDA detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of 5-Isopropylpyrimidin-4-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Stress Sample Preparation:

-

In a volumetric flask, add an appropriate volume of the stock solution.

-

Add 1 M HCl to achieve a final acid concentration of 0.1 M.

-

Dilute to the final volume with water.

-

Prepare a control sample by adding the stock solution to water only.

-

-

Incubation:

-

Store the stressed and control samples at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

-

-

Sample Analysis:

-

Immediately neutralize the acidic aliquots with an equivalent amount of NaOH to stop the degradation.

-

Dilute the neutralized samples to a suitable concentration for HPLC analysis.

-

Analyze the samples using a validated stability-indicating HPLC method.

-

-

Data Analysis:

-

Calculate the percentage of 5-Isopropylpyrimidin-4-amine remaining at each time point.

-

Determine the percentage of each degradation product formed.

-

Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the formation of degradants.

-

Data Summary Table:

| Time (hours) | 5-Isopropylpyrimidin-4-amine (% Remaining) | Degradant 1 (% Area) | Degradant 2 (% Area) | Mass Balance (%) |

| 0 | 100.0 | 0.0 | 0.0 | 100.0 |

| 2 | ||||

| 4 | ||||

| 8 | ||||